molecular formula C16H26O2Si B049986 4-(Trisisopropylsilyloxy)benzaldehyde CAS No. 211617-68-4

4-(Trisisopropylsilyloxy)benzaldehyde

Cat. No.: B049986
CAS No.: 211617-68-4
M. Wt: 278.46 g/mol
InChI Key: YMHIGJZUSZSKHW-UHFFFAOYSA-N
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Description

4-Triisopropylsilyloxybenzaldehyde is an organic compound that features a benzaldehyde core with a triisopropylsilyloxy group attached to the fourth position of the benzene ring. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Triisopropylsilyloxybenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

While specific industrial production methods for 4-Triisopropylsilyloxybenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Triisopropylsilyloxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Triisopropylsilyloxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The primary mechanism of action for 4-Triisopropylsilyloxybenzaldehyde involves the protection of hydroxyl groups. The triisopropylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild conditions, typically using fluoride ions, to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Triisopropylsilyloxybenzaldehyde is unique due to the bulky triisopropylsilyloxy group, which provides greater steric protection compared to smaller silyl groups. This makes it particularly useful in complex synthetic routes where selective protection is crucial .

Properties

IUPAC Name

4-tri(propan-2-yl)silyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIGJZUSZSKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mix 4-hydroxybenzaldehyde (1.23 g, 10.1 mmol), imidazole (1.37 g, 20.2 mmol), and triisopropylsilyl chloride (2.60 mL, 12.1 mmol) in DMF (10 mL) and stir at room temperature for 2 hours. Quench the reaction with saturated aqueous NH4Cl (50 mL) and extract with EtOAc (3×100 mL). Wash the organic layers with H2O and brine (50 mL each). Combine the organic layers, dry over MgSO4, concentrate and purify by flash chromatography, eluting with 2.5% Et2O/hexanes to afford 4-triisopropylsilyloxybenzaldehyde (2.78 g, 99%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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